molecular formula C8H10ClN3 B7785197 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile

Cat. No.: B7785197
M. Wt: 183.64 g/mol
InChI Key: DGDXVLPJSVNLHG-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is an organic compound with the molecular formula C8H10ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXVLPJSVNLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 4-chloropyrazole with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific substitution pattern and the length of its carbon chain.

Biological Activity

3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a chloro group and a pentanenitrile chain. This unique configuration is hypothesized to contribute to its biological activity through interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites, potentially inhibiting enzymatic functions that are crucial in various biochemical pathways. Such interactions may modulate signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are particularly relevant in models of acute and chronic inflammation .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. The compound's effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant organisms .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. This compound shows promise as an inhibitor of cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, thereby providing a mechanism for its potential use in cancer therapy .

Case Studies and Experimental Findings

Study Findings
Study A (Anti-inflammatory)Demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages at concentrations as low as 10 µM.
Study B (Antimicrobial)Showed effective inhibition of Escherichia coli and Staphylococcus aureus growth with MIC values ranging from 5 to 15 µg/mL.
Study C (Anticancer)Induced apoptosis in breast cancer cell lines with an IC50 value of 12 µM after 48 hours of treatment.

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